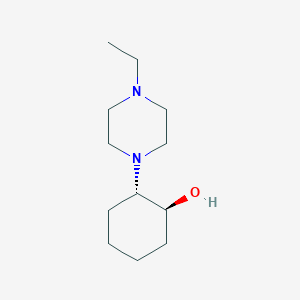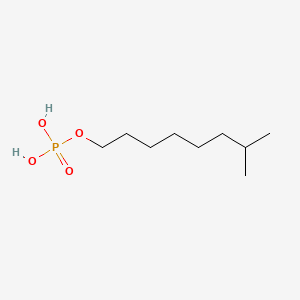
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is a complex organic compound known for its unique photophysical properties. It is widely used in various scientific fields due to its ability to act as a photocatalyst and its strong fluorescence. This compound is particularly notable for its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
The synthesis of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with carbazole and 2,4,5,6-tetrafluoroisophthalonitrile.
Reaction Conditions: In a dry reactor, sodium hydride (washed with hexane) is added to a solution of carbazole in dry tetrahydrofuran (THF). The mixture is stirred for 30 minutes.
Addition of Tetrafluoroisophthalonitrile: 2,4,5,6-tetrafluoroisophthalonitrile is then added to the reaction mixture, which is stirred for several hours.
Quenching and Purification: The reaction mixture is quenched with water, filtered, and the product is purified using column chromatography to obtain the final compound.
Análisis De Reacciones Químicas
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including :
Oxidation: It can be oxidized by strong oxidizing agents such as nitric acid and potassium permanganate.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like nitric acid and potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile has a wide range of applications in scientific research :
Chemistry: It is used as a photocatalyst in organic transformations, facilitating various photochemical reactions.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: It is used in the production of OLEDs and other optoelectronic devices due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst . The compound absorbs light and undergoes electronic excitation, which facilitates various chemical transformations. The molecular targets and pathways involved include the transfer of electrons and energy to reactants, promoting chemical reactions.
Comparación Con Compuestos Similares
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is unique due to its specific structure and photophysical properties . Similar compounds include:
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile: This compound has a similar core structure but lacks the diphenyl groups.
2,4,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,3-dicyanobenzene: Another similar compound with slight variations in the positioning of the nitrile groups.
These compounds share some properties but differ in their specific applications and efficiencies in various reactions.
Propiedades
Número CAS |
1469705-37-0 |
|---|---|
Fórmula molecular |
C104H64N6 |
Peso molecular |
1397.7 g/mol |
Nombre IUPAC |
2,4,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C104H64N6/c105-65-91-101(107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68)92(66-106)103(109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)102(91)108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70/h1-64H |
Clave InChI |
JKYHVKMIXLRMJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6C#N)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)


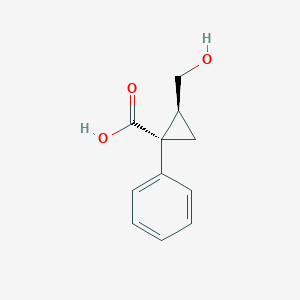
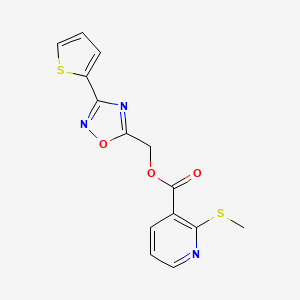
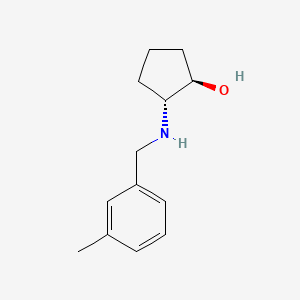

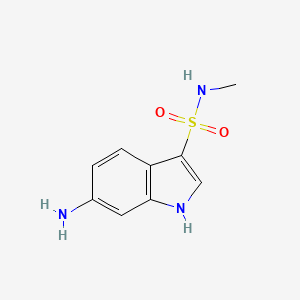

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)
